4-Chloro-8-propoxyquinoline
Description
BenchChem offers high-quality 4-Chloro-8-propoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-propoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-8-propoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-8-15-11-5-3-4-9-10(13)6-7-14-12(9)11/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYMIVOMBONZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendant Role of 8-Propoxyquinoline Derivatives in Modern Medicinal Chemistry: A Technical Guide
In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, prized for its versatile pharmacological profile.[1][2] Among its myriad derivatives, the 8-propoxyquinoline core is emerging as a particularly compelling motif. This guide offers an in-depth technical exploration of 8-propoxyquinoline derivatives, navigating their synthesis, multifaceted biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles with field-proven insights to illuminate the path from rational design to potential clinical application.
The Strategic Advantage of the 8-Propoxy Moiety: Beyond a Simple Alkyl Chain
The journey into the medicinal applications of 8-propoxyquinolines begins with an appreciation of the parent 8-hydroxyquinoline (8-HQ) scaffold. 8-HQ is a privileged structure, renowned for its potent metal-chelating properties, which underpin much of its biological activity, including antimicrobial, anticancer, and neuroprotective effects.[3][4] The introduction of a propoxy group at the 8-position is a deliberate and strategic modification. This alkyl ether linkage fundamentally alters the physicochemical properties of the molecule, influencing its lipophilicity, membrane permeability, and metabolic stability. While the free hydroxyl group of 8-HQ is often crucial for its metal-chelating and biological activities, the propoxy substitution offers a sophisticated means to modulate these properties, potentially enhancing bioavailability and fine-tuning the therapeutic index.[1]
Synthetic Pathways to 8-Propoxyquinoline Derivatives: A Practical Approach
The synthesis of 8-propoxyquinoline derivatives is primarily achieved through the O-alkylation of 8-hydroxyquinoline. This nucleophilic substitution reaction is a robust and versatile method, allowing for the introduction of the propoxy group onto the quinoline core.
Experimental Protocol: Synthesis of 8-Propoxyquinoline
This protocol outlines a representative procedure for the synthesis of the parent 8-propoxyquinoline, which can be adapted for the synthesis of more complex derivatives.
Materials:
-
8-Hydroxyquinoline
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 8-propoxyquinoline by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Potassium Carbonate as Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic phenoxide ion. Potassium carbonate is a suitable choice as it is effective, readily available, and easily removed during work-up.
-
DMF as Solvent: A polar aprotic solvent like DMF is ideal for this Sₙ2 reaction as it can solvate the potassium cation while leaving the phenoxide anion relatively free to act as a nucleophile.
-
Monitoring by TLC: TLC is a critical tool for tracking the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time and preventing the formation of byproducts.
Anticancer Activity: A Promising Frontier
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic activity against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[6][7] While specific data for 8-propoxyquinoline derivatives is still emerging, the foundational principles derived from 8-alkoxyquinoline studies provide a strong rationale for their investigation. The increased lipophilicity imparted by the propoxy group may enhance the ability of these compounds to cross cellular membranes and accumulate within cancer cells.
Data Summary: Comparative Cytotoxicity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline | HCT 116 | 9.33 ± 0.22 | [6] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [7] |
| 7-Pyrrolidinomethyl-8-hydroxyquinoline | RPMI 8226 (Myeloma) | 14 | [8] |
| 6-Bromo-5-nitroquinoline | HT29 | Lower than 5-FU | [5] |
| Doxorubicin (Reference) | HCT 116 | 5.6 ± 0.1 | [6] |
This table summarizes the cytotoxic activity of various quinoline derivatives to provide a comparative context for the potential of 8-propoxyquinolines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard method for assessing the cytotoxic effects of 8-propoxyquinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT 116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
8-Propoxyquinoline derivative stock solution (in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-propoxyquinoline derivative in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Potential: A Renewed Approach to Infectious Diseases
8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents.[9][10] Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.[11] The introduction of a propoxy group can modulate the lipophilicity of the molecule, which is a critical factor for its ability to penetrate the microbial cell wall and membrane.
Data Summary: Antimicrobial Activity of Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | E. coli | - | [3] |
| Iodoquinol (dihalogenated 8-HQ) | N. gonorrhoeae | 0.08-0.15 (µM) | [9] |
| 8-O-prenyl derivative (QD-12) | M. smegmatis (biofilm) | 12.5 (µM) | [1] |
| Penicillin G (Reference) | S. aureus | - | [10] |
This table provides a snapshot of the antimicrobial activity of various quinoline derivatives, highlighting the potential for 8-propoxyquinolines.
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of 8-propoxyquinoline derivatives against bacterial strains.[12]
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
8-Propoxyquinoline derivative stock solution (in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 8-propoxyquinoline derivative in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Applications: Targeting Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by complex pathologies, including oxidative stress and metal dyshomeostasis.[3][13] 8-Hydroxyquinoline derivatives have emerged as promising therapeutic candidates due to their ability to chelate redox-active metal ions and scavenge free radicals.[14] The propoxy group can enhance the blood-brain barrier permeability of these compounds, a critical requirement for CNS-acting drugs.
Hypothesized Neuroprotective Mechanism of 8-Propoxyquinoline Derivatives
The neuroprotective effects of 8-propoxyquinoline derivatives are likely multifaceted, stemming from the core properties of the 8-hydroxyquinoline scaffold.
Caption: Hypothesized neuroprotective mechanism of 8-propoxyquinoline derivatives.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effects of 8-propoxyquinoline derivatives against oxidative stress-induced cell death in a human neuroblastoma cell line.[15]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
8-Propoxyquinoline derivative stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
MTT solution
-
96-well microplates
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype using retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of the 8-propoxyquinoline derivative for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor (e.g., H₂O₂) for a specified period.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer protocol.
-
Data Analysis: Compare the viability of cells pre-treated with the 8-propoxyquinoline derivative to those treated with the oxidative stressor alone to determine the neuroprotective effect.
Concluding Remarks and Future Directions
The 8-propoxyquinoline scaffold represents a promising platform for the development of novel therapeutics across a spectrum of diseases. The strategic introduction of the propoxy group offers a powerful tool to fine-tune the physicochemical and pharmacological properties of the parent 8-hydroxyquinoline core. While the field is still in its nascent stages, the foundational knowledge from the broader class of 8-hydroxyquinoline derivatives provides a strong impetus for continued research.
Future investigations should focus on the synthesis of diverse libraries of 8-propoxyquinoline derivatives and their systematic evaluation in robust biological assays. A deeper understanding of their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy will be crucial for translating the promise of these compounds into tangible clinical benefits. The logical progression from established 8-hydroxyquinoline chemistry to the nuanced design of 8-propoxyquinoline derivatives exemplifies the iterative and innovative nature of modern medicinal chemistry.
References
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Chiter, F., Costa, D., Pébère, N., Marcus, P., & Lacaze-Dufaure, C. (2023). Correction: Insight at the atomic scale of corrosion inhibition: DFT study of 8-hydroxyquinoline on oxidized aluminum surfaces. Physical Chemistry Chemical Physics, 25(1), 123-123. [Link]
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Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). University of Pretoria. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2016). Pharmaceutical and Biomedical Analysis, 130, 29-45. [Link]
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Insight into the Mode of Action of 8-Hydroxyquinoline-Based Blockers on the Histamine Receptor 2. (2023). International Journal of Molecular Sciences, 24(11), 9193. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(13), 4306. [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2021). Alzheimer's & Dementia, 17(S6), e056763. [Link]
-
Repositioning of 8-hydroxyquinoline derivatives as a new promising candidate for combating multidrug resistant Neisseria gonorrhoeae. (2018). Journal of Infection and Chemotherapy, 24(7), 547-552. [Link]
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2022). Scientific Reports, 12(1), 1-18. [Link]
-
Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. (1999). Journal of Pharmacy and Pharmacology, 51(6), 713-718. [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). Molecules, 27(19), 6524. [Link]
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An Acid Alkylation of 8-Hydroxyquinoline. (1971). Morehead State University. [Link]
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Restoration of susceptibility to amikacin by 8-hydroxyquinoline analogs complexed to zinc. (2019). PLoS ONE, 14(5), e0217231. [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Journal of the Iranian Chemical Society, 19(11), 4729-4743. [Link]
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Enantioselective Synthesis of 8-Hydroxyquinoline Derivative, Q134 as a Hypoxic Adaptation Inducing Agent. (2019). Molecules, 24(23), 4253. [Link]
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Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Molecules, 17(12), 14354-14368. [Link]
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New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. (2023). Salusvita, 42(1), 92-92. [Link]
-
Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. (2021). Molecules, 26(15), 4683. [Link]
-
Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. (2016). Experimental and Therapeutic Medicine, 12(4), 2241-2248. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1870. [Link]
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Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2019). Heliyon, 5(10), e02689. [Link]
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Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant. (2016). Emerging Microbes & Infections, 5(1), 1-10. [Link]
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Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling... (2017). ResearchGate. [Link]
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Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]
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Structure-Activity Relationship (SAR) of 8-Alkoxy-4-Chloroquinolines: A Medicinal Chemist's Guide to Optimizing Biological Activity
An In-depth Technical Guide
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its prevalence stems from its versatile chemical nature and its ability to interact with various biological targets. Historically, the 4-aminoquinoline derivative, chloroquine, revolutionized the treatment of malaria, establishing this scaffold as a critical pharmacophore for antiprotozoal drug development.[2][3] Beyond malaria, modifications of the quinoline nucleus have yielded compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, antiviral, and antibacterial properties.[4][5][6]
This guide focuses on a specific, yet highly significant, subclass: 8-alkoxy-4-chloroquinolines . The strategic placement of a chloro group at the 4-position and an alkoxy substituent at the 8-position creates a unique chemical entity with tunable physicochemical properties. Understanding the structure-activity relationship (SAR) of this scaffold—specifically, how varying the length, branching, and nature of the 8-alkoxy chain influences biological efficacy—is paramount for the rational design of next-generation therapeutics. We will delve into the synthetic strategies, explore the nuanced effects of structural modifications on antimalarial and anticonvulsant activities, and provide the experimental context necessary for researchers in the field.
Part 1: Synthetic Strategies for 8-Alkoxy-4-Chloroquinolines
The construction of the 8-alkoxy-4-chloroquinoline scaffold relies on established heterocyclic chemistry principles. A common and efficient pathway begins with an 8-hydroxyquinoline precursor, which allows for the sequential and controlled introduction of the key functional groups at the C4 and C8 positions.
A representative synthetic workflow involves two critical transformations:
-
Chlorination at the C4-position: The hydroxyl group at C4 of a quinoline derivative is typically converted to the target chloro group using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Alkylation at the C8-position: The hydroxyl group at C8 is converted into an alkoxy group via an O-alkylation reaction, commonly a Williamson ether synthesis, using an appropriate alkyl halide in the presence of a base.
To manage reactivity, protection of the C8-hydroxyl group (e.g., as a tosylate) is often employed before the C4-chlorination step. This ensures selectivity and high yields.[1]
General Synthetic Workflow Diagram
Caption: Relationship between C8-alkoxy modification and biological outcome.
Part 3: Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust and well-documented.
Protocol 1: General Synthesis of 4-Chloro-8-tosyloxyquinoline
This protocol is a foundational step for accessing the 4-chloroquinoline core with a protected 8-hydroxy group, ready for subsequent alkylation. [1] Materials:
-
4-Hydroxy-8-tosyloxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium carbonate solution (dilute)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-hydroxy-8-tosyloxyquinoline.
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Heating: Heat the reaction mixture under reflux for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly and carefully over a large amount of crushed ice with stirring. This will quench the excess POCl₃.
-
Precipitation & Filtration: A precipitate of 4-chloro-8-tosyloxyquinoline will form. Neutralize the acidic solution with a dilute sodium carbonate solution until basic.
-
Washing & Drying: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum to yield the desired product. An excellent yield (e.g., >90%) is typically expected. [1]
Protocol 2: Hematin Polymerization Inhibition Assay
This cell-free assay is a reliable method to assess the primary mechanism of action for many quinoline-based antimalarials. [7][8] Materials:
-
Hemin (dissolved in DMSO)
-
Acetate buffer (pH ~5.0)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the acetate buffer to each well.
-
Compound Addition: Add serial dilutions of the test compounds (8-alkoxy-4-chloroquinolines) to the wells. Include positive (e.g., Chloroquine) and negative (DMSO vehicle) controls.
-
Initiation: Add the hemin solution to each well to initiate the polymerization reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 18-24 hours to allow for the formation of hemozoin (β-hematin).
-
Quantification: After incubation, centrifuge the plate to pellet the hemozoin. Remove the supernatant.
-
Measurement: Dissolve the hemozoin pellet in a basic solution (e.g., NaOH or NaOH in Triton X-100) and measure the absorbance using a plate reader at approximately 405 nm.
-
Analysis: Calculate the percentage of inhibition relative to the negative control. Determine the IC₅₀ value for each compound. A strong correlation between antimalarial activity and hematin polymerization inhibition is often observed for this class of compounds. [7]
Conclusion
The 8-alkoxy-4-chloroquinoline scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship is heavily dictated by the nature of the C8-alkoxy substituent, which fine-tunes the molecule's lipophilicity and steric profile. As demonstrated, optimizing the alkoxy chain length is a critical strategy for enhancing biological activity, whether for anticonvulsant or antimalarial applications. For anticonvulsants, a clear optimum is seen with hexyloxy and heptyloxy chains, which provide an excellent balance of potency and a favorable safety window. [9]For antimalarials, the principles learned from related 4- and 8-substituted quinolines suggest that achieving an optimal lipophilicity is key to balancing membrane permeability and target engagement while avoiding the pitfalls of poor solubility and non-specific toxicity. [2][7]Future work in this area should focus on synthesizing diverse libraries with varied alkyl and aryl ether side chains at the C8 position to further probe these relationships and uncover new lead compounds.
References
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Title: Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain Source: PubMed Central URL: [Link]
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Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: PubMed Central URL: [Link]
-
Title: Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs Source: IRIS (WHO Repository) URL: [Link]
-
Title: Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas Source: ACS Omega URL: [Link]
-
Title: Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4 Source: ResearchGate URL: [Link]
-
Title: Structure–activity relationships (SAR) of quinoline antimalarial agents Source: ResearchGate URL: [Link]
-
Title: 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials Source: Pharmacy 180 URL: [Link]
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Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products Source: Canadian Journal of Chemistry (Preprint) URL: [Link]
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Title: Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials Source: ResearchGate URL: [Link]
-
Title: Synthesis of 8-alkoxy-4,5-dihydro-t[2][10][11]riazole[4,3-a]quinoline-1-ones and evaluation of their anticonvulsant properties Source: PubMed URL: [Link]
-
Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PubMed Central URL: [Link]
-
Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Source: PLOS ONE URL: [Link]
-
Title: Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PLOS ONE URL: [Link]
-
Title: 4-aminoquinolines as Antimalarial Drugs Source: Trinity Student Scientific Review URL: [Link]
-
Title: Pharmacology of 8-aminoquinolines Source: Semantic Scholar URL: [Link]
-
Title: A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives Source: PubMed URL: [Link]
-
Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]
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The Pharmacological Potential of the 4-Chloro-8-Propoxyquinoline Scaffold: A Technical Guide for Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical exploration of the 4-chloro-8-propoxyquinoline core, a heterocyclic scaffold with significant, yet underexplored, potential in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize established principles of quinoline pharmacology with actionable insights for the development of novel therapeutics based on this specific molecular framework. We will delve into its synthetic rationale, potential pharmacological applications, and robust methodologies for its biological evaluation.
Introduction: The Quinoline Scaffold and the Strategic Importance of 4-Chloro and 8-Alkoxy Substitution
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The versatility of the quinoline scaffold lies in its amenability to substitution, allowing for the fine-tuning of its physicochemical and biological properties.
The 4-chloro-8-propoxyquinoline scaffold incorporates two key features that are anticipated to modulate its pharmacological profile significantly:
-
The 4-Chloro Substituent: The chlorine atom at the 4-position is a versatile synthetic handle. It activates the position for nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups, such as amines, thiols, and alkoxides. This allows for the creation of diverse chemical libraries for screening and optimization[3][4]. Furthermore, the electronic-withdrawing nature of chlorine can influence the overall electron distribution of the quinoline ring, potentially impacting its interaction with biological targets.
-
The 8-Propoxy Substituent: An alkoxy group at the 8-position, such as a propoxy group, can significantly impact the lipophilicity and metabolic stability of the molecule. The increased lipophilicity can enhance membrane permeability and oral bioavailability. Moreover, the steric bulk of the propoxy group can influence the conformation of the molecule and its binding to target proteins. Structure-activity relationship (SAR) studies on related 4-alkoxyquinolines have indicated that bulky and hydrophobic substituents can enhance biological activity, particularly in the antimicrobial domain.
This guide will explore the untapped potential of combining these two strategic substitutions on the quinoline core.
Synthetic Pathways to the 4-Chloro-8-Propoxyquinoline Scaffold
Proposed Synthetic Workflow
The synthesis of the 4-chloro-8-propoxyquinoline scaffold can be envisioned as a multi-step process, commencing from the readily available 8-hydroxyquinoline.
Caption: Proposed synthetic workflow for 4-chloro-8-propoxyquinoline.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related quinoline derivatives and serve as a starting point for the synthesis of the target scaffold.
Step 1: Synthesis of 8-Propoxyquinoline (Williamson Ether Synthesis)
-
Principle: This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide (n-propyl bromide) to form the ether.
-
Materials:
-
8-Hydroxyquinoline
-
n-Propyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
-
Procedure:
-
To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add n-propyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-propoxyquinoline.
-
Step 2: Synthesis of 8-Propoxyquinolin-4-one (Oxidation)
-
Principle: The oxidation of the quinoline ring at the 4-position can be achieved using various oxidizing agents.
-
Materials:
-
8-Propoxyquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agents
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 8-propoxyquinoline (1.0 eq) in DCM.
-
Add m-CPBA (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of 4-Chloro-8-Propoxyquinoline (Chlorination)
-
Principle: The hydroxyl group at the 4-position of the quinolin-4-one tautomer can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3).
-
Materials:
-
8-Propoxyquinolin-4-one
-
Phosphorus oxychloride (POCl3)
-
-
Procedure:
-
Carefully add 8-propoxyquinolin-4-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid, wash with water, and dry.
-
The crude 4-chloro-8-propoxyquinoline can be purified by recrystallization or column chromatography.
-
Pharmacological Potential and Mechanistic Insights
Based on the extensive research into quinoline derivatives, the 4-chloro-8-propoxyquinoline scaffold is predicted to exhibit significant pharmacological activities, particularly in the realms of anticancer and antimicrobial therapies.
Anticancer Activity
Quinoline-based compounds exert their anticancer effects through a variety of mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and intercalation into DNA[5]. For instance, derivatives of 4-chloro-8-nitro-1,2-dihydro-3-quinoline have demonstrated antiproliferative activity against human cervical cancer (HeLa) cell lines, with one compound showing an IC50 value of 18.8 μM and inducing apoptosis. The 4-chloro group in our target scaffold provides a reactive site for the introduction of various pharmacophores known to interact with anticancer targets.
Potential Molecular Targets:
-
Tyrosine Kinases (e.g., EGFR, VEGFR): Many quinoline derivatives are known to be potent inhibitors of tyrosine kinases, which are crucial for cancer cell signaling and proliferation[6].
-
Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition by quinoline compounds can lead to cancer cell death.
-
Tubulin: Disruption of microtubule dynamics by binding to tubulin is another established anticancer mechanism for some quinoline derivatives.
Caption: Potential anticancer mechanisms of 4-chloro-8-propoxyquinoline derivatives.
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Fluoroquinolone antibiotics, for example, target bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death[2]. The 8-hydroxyquinoline moiety, a close structural relative to our scaffold's 8-propoxyquinoline, is known for its broad-spectrum antimicrobial and antifungal activities, often attributed to its ability to chelate metal ions essential for microbial growth[7][8]. While the propoxy group would abrogate this specific chelation ability, the overall lipophilicity and steric profile of the 4-chloro-8-propoxyquinoline scaffold could lead to novel interactions with microbial targets.
Potential Microbial Targets:
-
DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes, crucial for bacterial DNA replication, is a hallmark of quinolone antibiotics.
-
Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall.
-
Efflux Pumps: Overcoming microbial resistance by inhibiting efflux pumps is an attractive strategy for new antimicrobial agents.
Methodologies for Biological Evaluation
To ascertain the pharmacological potential of novel 4-chloro-8-propoxyquinoline derivatives, a systematic and robust biological evaluation is essential.
In Vitro Anticancer Activity Screening
A standard and reliable method for initial anticancer screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized 4-chloro-8-propoxyquinoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
Table 1: Hypothetical IC50 Values for 4-Chloro-8-Propoxyquinoline Derivatives against Various Cancer Cell Lines
| Compound ID | R-Group at C4 | HeLa (μM) | MCF-7 (μM) | A549 (μM) |
| CPQ-1 | -NH(CH2)2OH | 15.2 | 21.5 | 18.9 |
| CPQ-2 | -NH-Ph | 8.7 | 12.3 | 10.1 |
| CPQ-3 | -S-CH2-Ph | 25.4 | 30.1 | 28.6 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |
Note: The above data is hypothetical and for illustrative purposes only.
In Vitro Antimicrobial Activity Screening
The antimicrobial potential of the synthesized compounds can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Hypothetical MIC Values for 4-Chloro-8-Propoxyquinoline Derivatives against Bacterial Strains
| Compound ID | R-Group at C4 | S. aureus (μg/mL) | E. coli (μg/mL) |
| CPQ-1 | -NH(CH2)2OH | 16 | 32 |
| CPQ-2 | -NH-Ph | 8 | 16 |
| CPQ-3 | -S-CH2-Ph | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Note: The above data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The 4-chloro-8-propoxyquinoline scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. The strategic placement of a reactive chloro group at the 4-position and a lipophilic propoxy group at the 8-position offers a unique combination of synthetic versatility and potentially favorable pharmacokinetic properties. The proposed synthetic pathways provide a clear roadmap for accessing this core structure and its derivatives.
Future research should focus on the synthesis of a diverse library of 4-substituted-8-propoxyquinolines and their systematic evaluation for anticancer and antimicrobial activities. Elucidation of the precise mechanisms of action and structure-activity relationships will be crucial for the rational design and optimization of lead compounds. The in-depth technical framework provided in this guide serves as a foundational resource for researchers embarking on the exploration of this exciting chemical space.
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An In-depth Technical Guide to the Lipophilicity Profile of 8-Propoxy Substituted Quinolines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] The quinoline scaffold is a prominent heterocyclic motif found in numerous therapeutic agents. Substitution at the 8-position with a propoxy group significantly modulates the molecule's lipophilic character, thereby altering its biological activity and pharmacokinetic properties. This guide provides a comprehensive technical overview of the lipophilicity profile of 8-propoxy substituted quinolines. We will delve into the theoretical underpinnings of lipophilicity, detail experimental and computational methodologies for its determination, analyze the specific impact of the 8-propoxy group, and present a structured approach to interpreting the resulting data. This document is intended to serve as a valuable resource for researchers engaged in the design and optimization of quinoline-based drug candidates.
The Crucial Role of Lipophilicity in Drug Design
Lipophilicity, often quantified as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), describes the affinity of a molecule for a lipophilic (fat-like) environment versus a hydrophilic (aqueous) one.[2] This property is a cornerstone of medicinal chemistry for several reasons:
-
Membrane Permeability: Biological membranes are primarily lipid bilayers. A drug's ability to passively diffuse across these membranes, a prerequisite for absorption and distribution to target tissues, is directly related to its lipophilicity.[1][]
-
Target Binding: Many drug targets, such as enzymes and receptors, possess hydrophobic binding pockets. Optimal lipophilicity can enhance ligand-target interactions and, consequently, potency.[]
-
ADMET Properties: Lipophilicity influences a wide range of pharmacokinetic and toxicological parameters.
-
Absorption: Adequate lipophilicity is necessary for oral absorption. However, excessively high lipophilicity can lead to poor aqueous solubility, hindering dissolution and absorption.[1][]
-
Distribution: Highly lipophilic compounds tend to distribute into fatty tissues, which can lead to longer half-lives and potential toxicity.[]
-
Metabolism: Increased lipophilicity often correlates with greater susceptibility to metabolic enzymes, such as cytochrome P450s.[]
-
Toxicity: High lipophilicity has been associated with an increased risk of off-target effects and various toxicities.[5]
-
The "Lipinski's Rule of Five" suggests that for a compound to have good oral bioavailability, its log P should generally not exceed 5.[][6] More recent analyses suggest an optimal log D range of 1–3 for a favorable balance of ADME properties.[5] Therefore, the precise modulation of lipophilicity is a key strategy in drug optimization.
The Quinoline Scaffold and the Impact of 8-Propoxy Substitution
Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[7][8] This scaffold is found in a wide array of natural products and synthetic drugs with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[9][10][11]
The physicochemical properties of the quinoline ring can be finely tuned through substitution at various positions. The introduction of an 8-propoxy group (-O-CH₂CH₂CH₃) has several predictable effects on the molecule's lipophilicity:
-
Increased Lipophilicity: The three-carbon alkyl chain of the propoxy group is nonpolar and contributes significantly to the overall hydrophobicity of the molecule. This will invariably increase the log P value compared to an unsubstituted quinoline or an 8-hydroxyquinoline precursor.
-
Hydrogen Bonding: The ether oxygen in the propoxy group can act as a hydrogen bond acceptor. While this can slightly increase interactions with aqueous environments, the effect is generally outweighed by the lipophilicity of the alkyl chain.
-
Conformational Effects: The flexibility of the propoxy chain can influence how the molecule interacts with its environment and biological targets.
The strategic placement of the propoxy group at the 8-position can also influence other properties, such as chelation potential and metabolic stability, making it a region of interest for medicinal chemists.
Methodologies for Determining Lipophilicity
A combination of experimental and computational methods is typically employed to characterize the lipophilicity of a compound series.
Experimental Determination of log P and log D
Shake-Flask Method (Gold Standard):
This traditional method directly measures the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.[1][12]
-
Protocol:
-
A known amount of the 8-propoxy substituted quinoline is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
The phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The log P is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
Causality: This method provides a direct, empirical measure of partitioning behavior. However, it can be time-consuming, require significant amounts of the compound, and may be challenging for compounds with very high or very low lipophilicity or poor stability.[6][13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
This is a faster, more high-throughput method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[12][13][14]
-
Protocol:
-
A series of reference compounds with known log P values are injected onto a reversed-phase HPLC column (e.g., C18).
-
The retention time of each reference compound is measured.
-
A calibration curve is generated by plotting the logarithm of the retention time (log k') against the known log P values.[14]
-
The 8-propoxy substituted quinoline of interest is injected under the same conditions, and its retention time is measured.
-
The log P of the test compound is then extrapolated from the calibration curve.
-
-
Self-Validation: The integrity of this method relies on a robust calibration curve generated from a structurally diverse set of standards. The linearity of the calibration curve (typically R² > 0.95) serves as an internal validation of the experimental setup.
Experimental Workflow for Lipophilicity Determination
Caption: Workflow for experimental lipophilicity determination.
Computational Prediction of log P
In silico methods are invaluable for predicting lipophilicity, especially in the early stages of drug discovery when physical samples may not be available.[15][16] These methods can be broadly categorized:
-
Fragment-based methods: These approaches calculate log P by summing the contributions of individual atoms or molecular fragments.[6] Examples include ClogP and ACD/logP. These are fast but may be less accurate for novel scaffolds.
-
Property-based methods: These methods use whole-molecule properties, such as molecular surface area and polarizability, to predict log P.[17]
-
Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of experimentally determined log P values to predict the lipophilicity of new molecules with increasing accuracy.[15][16]
It is crucial to use multiple computational models and compare the results, as different algorithms may have varying levels of accuracy for specific chemical series.[18]
Data Interpretation and Structure-Activity Relationships
When analyzing the lipophilicity of a series of 8-propoxy substituted quinolines, it is essential to consider the impact of other substituents on the quinoline ring.
Table 1: Predicted Lipophilicity of Exemplar 8-Propoxy Quinolines
| Compound | Structure | Substituent (R) | Calculated log P (XLogP3) |
| 1 | Quinoline | H | 2.0 |
| 2 | 8-Hydroxyquinoline | 8-OH | 1.9 |
| 3 | 8-Propoxyquinoline | 8-OPr | 3.5 |
| 4 | 2-Methyl-8-propoxyquinoline | 2-Me, 8-OPr | 3.9 |
| 5 | 6-Chloro-8-propoxyquinoline | 6-Cl, 8-OPr | 4.2 |
Note: log P values are computationally predicted using the XLogP3 algorithm for illustrative purposes. Actual experimental values may vary.
From this representative data, several key relationships can be inferred:
-
Effect of Propoxy Group: The introduction of the 8-propoxy group (Compound 3 ) significantly increases the log P by approximately 1.5 units compared to the parent quinoline (Compound 1 ) and the 8-hydroxy precursor (Compound 2 ).
-
Additive Effects: Additional lipophilic substituents, such as a methyl group (Compound 4 ) or a chlorine atom (Compound 5 ), further increase the log P in a roughly additive manner.
Structure-Lipophilicity Relationship
Caption: The relationship between molecular structure and ADMET.
Lipophilic Efficiency (LipE)
While increasing lipophilicity can improve potency, it often comes at the cost of poorer ADMET properties.[5] Lipophilic Efficiency (LipE) is a metric that balances these two factors, defined as:
LipE = pIC₅₀ - logD
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
-
Significance: LipE helps identify compounds that achieve high potency without excessive lipophilicity.[19] A higher LipE value is generally desirable. For drug development candidates, a LipE greater than 5 is often considered a favorable benchmark.[20]
-
Application: When optimizing a series of 8-propoxy substituted quinolines, researchers should aim to maximize LipE. This involves identifying structural modifications that increase potency (pIC₅₀) more than they increase lipophilicity (logD).
Conclusion
The 8-propoxy group is a powerful modulator of lipophilicity in the quinoline scaffold. A thorough understanding and characterization of this property are essential for the successful development of quinoline-based drug candidates. By employing a combination of robust experimental techniques and validated computational models, researchers can establish clear structure-lipophilicity relationships. Integrating these findings with potency data through metrics like Lipophilic Efficiency will guide the rational design of compounds with an optimized balance of efficacy and favorable ADMET properties, ultimately increasing the probability of clinical success.
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Arnott, J. A., & Planey, S. L. (2019, November 17). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery. [Link]
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Hopkins, A. L., Keserü, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]
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P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
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Mannhold, R., et al. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Virtual Computational Chemistry Laboratory. [Link]
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The values of LogP determined with experimental (LogP HPTLC ) and computational methods. ResearchGate. [Link]
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Al-Majid, A. M., et al. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Keserü, G. M., & Makara, G. M. (2012, January 9). Impact of Lipophilic Efficiency on Compound Quality. Journal of Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to 4-Chloro-8-propoxyquinoline: A Versatile Building Block for Next-Generation Antimalarial Drugs
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold remains a cornerstone in the chemotherapy of malaria, a history stretching from the isolation of quinine to the synthesis of chloroquine (CQ) and its analogs.[1][2][3] However, the relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous innovation pipeline for novel, effective, and resilient antimalarial agents.[3][4][5] This technical guide focuses on 4-Chloro-8-propoxyquinoline, a strategically designed building block that combines key structural motifs to address the challenges of modern antimalarial drug discovery. We will explore its synthesis, chemical reactivity, and application in the construction of potent antimalarial compounds, grounded in established mechanisms of action and structure-activity relationships.
The Quinoline Core: A Privileged Scaffold in Antimalarial Therapy
The therapeutic efficacy of numerous quinoline-based drugs is primarily attributed to their ability to interfere with a critical detoxification pathway within the malaria parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[4][6] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, a process that occurs within its acidic digestive vacuole (DV).[7]
Quinoline antimalarials, particularly 4-aminoquinolines like chloroquine, are weak bases that accumulate to high concentrations within the acidic DV.[2][4] Once protonated, they are trapped and can cap the growing faces of the hemozoin crystal, preventing further polymerization.[6][8] This leads to a buildup of toxic free heme, which induces oxidative stress and lyses parasite membranes, ultimately killing the parasite.[6][7] The emergence of resistance, often linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, enhances the efflux of these drugs from the DV, reducing their effective concentration and compromising their efficacy.[5]
This challenge drives the strategic modification of the quinoline core. The 4-Chloro-8-propoxyquinoline scaffold is designed with these principles in mind:
-
The 4-Chloro Position: This is a classic and highly effective chemical handle. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing side chains.[6][8][9] These side chains are critical for the drug's basicity, accumulation in the DV, and overall antimalarial activity.[1][10]
-
The 8-Propoxy Group: The substitution at the 8-position is known to modulate the molecule's physicochemical properties. An alkoxy group, such as propoxy, increases lipophilicity, which can influence membrane permeability, oral bioavailability, and interaction with secondary targets. This feature is reminiscent of the 8-aminoquinoline class of drugs (e.g., primaquine), which have distinct activity profiles, including efficacy against dormant liver-stage parasites.[11][12]
Synthesis and Application Workflow
The strategic value of 4-Chloro-8-propoxyquinoline lies in its role as a key intermediate. Its synthesis is a multi-step process that culminates in a versatile block ready for diversification.
Synthetic Pathway Overview
A robust synthesis of the target building block can be achieved via a modified Gould-Jacobs reaction, a classical method for forming the quinoline core, followed by chlorination.[7][11][13] The subsequent derivatization is typically a straightforward SNAr reaction.
Caption: Synthetic workflow from starting materials to the final antimalarial candidate.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, providing detailed steps and rationale based on established chemical transformations.
Protocol 1: Synthesis of 4-Chloro-8-propoxyquinoline (Building Block)
This synthesis proceeds in three main stages from the commercially available 2-propoxyaniline.
Stage A: Condensation to form Diethyl 2-((2-propoxyphenylamino)methylene)malonate
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-propoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Reaction: Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: This step is a condensation reaction where the aniline nitrogen displaces the ethoxy group of the malonate derivative. Heating drives the reaction to completion by removing the ethanol byproduct.
-
-
Work-up: After cooling, remove the ethanol formed under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil or solid and can be carried forward without further purification.
Stage B: Thermal Cyclization to 8-Propoxy-4-hydroxyquinoline
-
Reagents & Setup: The crude intermediate from Stage A is placed in a flask containing a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Reaction: Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes.[14]
-
Causality: The high thermal energy facilitates a 6-electron electrocyclization, forming the quinoline ring system. This is the key step of the Gould-Jacobs reaction.[13]
-
-
Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute with hexane to facilitate further precipitation. Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry to yield 8-Propoxy-4-hydroxyquinoline.
Stage C: Chlorination to 4-Chloro-8-propoxyquinoline
-
Reagents & Setup: In a fume hood, carefully add 8-Propoxy-4-hydroxyquinoline (1.0 eq) in portions to a flask containing phosphorus oxychloride (POCl3, 3-5 eq) with stirring. The reaction is exothermic.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3-4 hours.[15]
-
Causality: POCl3 is a standard and highly effective reagent for converting the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) into the 4-chloroquinoline.
-
-
Work-up: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl3. Basify the acidic solution with a concentrated base (e.g., NaOH or NH4OH) to a pH of 8-9, causing the product to precipitate.
-
Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 4-Chloro-8-propoxyquinoline.
Protocol 2: Synthesis of a Representative 4-Amino-8-propoxyquinoline Derivative
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to install the pharmacologically critical side chain.
-
Reagents & Setup: In a sealed reaction vial, combine 4-Chloro-8-propoxyquinoline (1.0 eq), the desired amine side chain (e.g., N,N-diethylethane-1,2-diamine, 1.5-2.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or ethanol.
-
Reaction: Heat the mixture at 120-150 °C for 12-24 hours. Microwave irradiation can significantly shorten the reaction time.[6]
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final antimalarial candidate.
Structure-Activity Relationship (SAR) and Biological Evaluation
Systematic modification of the 4-amino side chain is crucial for optimizing potency, reducing toxicity, and overcoming resistance.
| Structural Modification | Rationale / Observed Effect | Reference |
| Length of Alkyl Linker | A linker of 2 to 5 carbons between the two nitrogen atoms of the side chain is generally optimal for activity. This spacing is believed to be critical for effective accumulation in the DV and interaction with heme. | [10] |
| Terminal Amine Basicity | A basic terminal amine is essential for the weak base mechanism, allowing the drug to become protonated and trapped within the acidic parasite DV. Tertiary amines are often preferred. | [1] |
| Substituents on Terminal Amine | Bulky substituents (e.g., ethyl groups in chloroquine) are generally well-tolerated and can influence lipophilicity and metabolic stability. | [10] |
| 8-Position Substituent | The 8-propoxy group increases lipophilicity compared to an unsubstituted or hydroxylated analog. This can impact membrane transport and potentially reduce CNS side effects sometimes associated with other quinolines. |
Biological Evaluation Data
The synthesized compounds are evaluated using a standard panel of assays to determine their efficacy and safety profile.
| Compound | Strain: 3D7 (CQ-Sensitive) IC50 (nM) | Strain: K1 (CQ-Resistant) IC50 (nM) | Cytotoxicity (VERO Cells) CC50 (µM) | Selectivity Index (SI) (CC50/IC50 on K1) |
| Chloroquine | 15-25 | 200-400 | > 50 | ~125-250 |
| Hypothetical Derivative 1 | 10-20 | 30-50 | > 40 | > 800 |
| Hypothetical Derivative 2 | 20-30 | 150-200 | > 60 | ~300-400 |
Data are hypothetical and for illustrative purposes. IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: A measure of drug selectivity for the parasite over mammalian cells.[9]
Proposed Mechanism of Action
The primary mechanism for derivatives of 4-Chloro-8-propoxyquinoline is expected to be the inhibition of hemozoin formation, consistent with other 4-aminoquinoline antimalarials.
Caption: Proposed mechanism of action via inhibition of hemozoin biocrystallization.
Conclusion and Future Directions
4-Chloro-8-propoxyquinoline represents a highly valuable and strategically designed platform for the synthesis of novel antimalarial agents. Its chemical architecture provides a reliable handle for introducing diverse side chains, allowing for the fine-tuning of pharmacological properties to enhance potency against resistant parasite strains while maintaining a favorable safety profile.
Future research should focus on:
-
Library Synthesis: Expanding the library of derivatives by exploring a wide range of structurally diverse and novel amine side chains.
-
Hybrid Molecules: Covalently linking the 4-amino-8-propoxyquinoline scaffold to other pharmacophores (e.g., artemisinin derivatives or antifolates) to create multi-target hybrid drugs that could further delay the onset of resistance.[1][8]
-
Metabolic Profiling: Investigating the metabolic fate of the 8-propoxy group to ensure stability and avoid the generation of toxic metabolites.
-
Elucidation of Resistance Mechanisms: Studying the activity of new derivatives against a wider panel of parasite strains with well-characterized resistance markers to better understand their ability to evade known resistance mechanisms.
By leveraging the rational design principles embodied in the 4-Chloro-8-propoxyquinoline scaffold, the drug development community can continue to generate promising new candidates in the global fight against malaria.
References
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Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. (URL: [Link])
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Egan, T. J. (2008). Haemozoin formation. Malaria Parasite Metabolic Pathways. (URL: [Link])
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Vandekerckhove, S. & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry, 23(16), 5098-5119. (URL: [Link])
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Woodland, J. G., et al. (2026). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. (URL: [Link])
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Egan, T. J., et al. (1994). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 90, 48-52. (URL: [Link])
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Bujuq, C., & Cq, A. (2020). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace. (URL: [Link])
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Eeshwaraiah, B., et al. (2010). Synthesis of Quinoline Analogs: Search for Antimalarial Agents. Indian Journal of Chemistry - Section B, 49B, 179-183. (URL: [Link])
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Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13115–13127. (URL: [Link])
-
Ghorab, M. M., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 909. (URL: [Link])
-
Kumar, A., et al. (2017). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. RSC Advances, 7(1), 267-277. (URL: [Link])
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Zhou, W., et al. (2020). Chloroquine against malaria, cancers and viral diseases. Drug Discovery Today, 25(9), 1575-1581. (URL: [Link])
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Madrid, P. B., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 17(12), 3364-3368. (URL: [Link])
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Wikipedia contributors. (2024). Antimalarial medication. Wikipedia. (URL: [Link])
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Medicines for Malaria Venture. History of antimalarial drugs. (URL: [Link])
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Humphreys, C. (2024). Malaria Medication: Antimalarials. Medscape. (URL: [Link])
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Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(17), 6477–6489. (URL: [Link])
-
Liebman, K. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. (URL: [Link])
-
Kaur, K., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals, 8(1). (URL: [Link])
-
Gorka, A. P., et al. (2004). The Antimalarial Potential of 4-Quinolinecarbinolamines May Be Limited due to Neurotoxicity and Cross-Resistance in Mefloquine-Resistant Plasmodium falciparum Strains. Antimicrobial Agents and Chemotherapy, 48(10), 3849–3856. (URL: [Link])
-
McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. World Health Organization. (URL: [Link])
-
Al-Ostoot, F. H., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597. (URL: [Link])
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Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. (URL: [Link])
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Pharmacy, D. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. (URL: [Link])
-
dos Santos, T., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry. (URL: [Link])
-
Sánchez, M. V., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. (URL: [Link])
-
Al-Ostoot, F. H., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597. (URL: [Link])
-
Palasz, A. (2014). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 19(9), 14217-14245. (URL: [Link])
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note. (URL: [Link])
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Abood, N. A., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. (URL: [Link])
-
StackExchange. (2024). SN2 nucleophilic substitution reaction push and pull transition state. Chemistry Stack Exchange. (URL: [Link])
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Methodological & Application
Application Note: Optimized Deoxychlorination of 8-Propoxyquinolin-4-ol
Target: Synthesis of 4-Chloro-8-propoxyquinoline
Reagent Focus: Phosphorus Oxychloride (
Executive Summary & Strategic Context
The conversion of 8-propoxyquinolin-4-ol to 4-chloro-8-propoxyquinoline is a pivotal transformation in medicinal chemistry, particularly for the development of antiparasitic agents and kinase inhibitors. The 4-chloro moiety serves as a versatile "chemical handle," enabling subsequent
While the chlorination of nitrogen heterocycles is a standard operation, the 8-propoxy substituent introduces specific electronic and solubility considerations. The electron-donating nature of the alkoxy group at position 8 increases the electron density of the benzene ring, potentially stabilizing the protonated intermediate but also requiring strict temperature control to prevent polymerization or tar formation.
This protocol departs from generic textbook methodologies by focusing on process safety (exotherm management) and purification efficiency (avoiding chromatography through pH-controlled extraction).
Mechanistic Insight: The "Why" Behind the Protocol
To optimize this reaction, one must understand that the starting material exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and the 4-quinolinone (keto) forms. In the solid state and polar solvents, the 4-quinolinone tautomer predominates.
The Activation Problem: The carbonyl oxygen of the quinolinone is not a good leaving group.
-
Activation: It converts the carbonyl oxygen into a highly reactive dichlorophosphate leaving group.
-
Nucleophilic Attack: It provides the chloride source (
) that attacks the C4 position.
The Mechanism (Vilsmeier-Haack Type):
-
Phosphorylation: The carbonyl oxygen attacks the electrophilic phosphorus of
. -
Aromatization: The loss of a proton restores aromaticity, creating a reactive intermediate.
-
Substitution: Chloride ion attacks C4, displacing the dichlorophosphate group to yield the 4-chloro product.
Visualization: Reaction Mechanism
Caption: Mechanistic pathway from the quinolinone tautomer to the chlorinated product via phosphate activation.
Critical Experimental Parameters
| Parameter | Recommended Condition | Rationale (Causality) |
| Stoichiometry | 3.0 – 5.0 equivalents | Excess |
| Temperature | Reflux (approx. 105°C) | Activation energy for the C-Cl bond formation is high. Lower temperatures result in incomplete phosphorylation intermediates. |
| Atmosphere | Anhydrous ( | |
| Quenching | Reverse Quench ( | Adding water to the reaction causes violent boiling. Adding the reaction to ice/base controls the exotherm. |
Optimized Synthesis Protocol
Materials
-
Substrate: 8-Propoxyquinolin-4-ol (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (5.0 eq) -
Solvent: Neat (or Toluene if solubility is an issue)
-
Quench: Crushed ice and 25% Ammonium Hydroxide (
) or 5M NaOH.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Drying: Ensure all glassware is oven-dried. Moisture is the enemy of this reaction.
-
Charging: In a round-bottom flask equipped with a magnetic stir bar, add 8-propoxyquinolin-4-ol .
-
Addition: Add
slowly at room temperature.-
Note: If the starting material is not fully soluble, it will dissolve as the reaction heats up.
-
-
Reflux: Attach a reflux condenser with a drying tube (
) or nitrogen balloon. Heat the mixture to reflux (bath temp ~110°C) for 2–3 hours .-
Monitoring: Check TLC (System: 50% EtOAc/Hexanes). The starting material (very polar, stays at baseline) should disappear; the product (less polar) will move up (
).
-
Phase 2: Workup (The Safety Critical Step)
Warning: This step generates significant heat and HCl fumes.
-
Evaporation: Cool the reaction mixture to room temperature. Remove excess
under reduced pressure (rotary evaporator) if possible. This reduces the violence of the quench. -
Reverse Quench: Prepare a beaker with crushed ice (approx. 10x weight of reagents). Slowly pour the reaction residue onto the stirring ice.
-
Observation: The mixture will hiss and heat up.[1] Add more ice if it boils.
-
-
Basification (Crucial): The product currently exists as the hydrochloride salt , which is water-soluble.
-
Slowly add
or NaOH solution to the aqueous mixture until pH > 9. -
Visual Cue: A precipitate (the free base) should form, or the solution will become cloudy/oily.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
).-
Why DCM? 4-Chloroquinolines are highly soluble in chlorinated solvents.
-
-
Drying: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate.
Visualization: Workup Logic
Caption: Workflow for converting the water-soluble HCl salt into the extractable free base.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Black Tar Formation | Decomposition due to overheating or prolonged reaction time. | Reduce reflux time; ensure inert atmosphere. The 8-propoxy group makes the ring electron-rich and more susceptible to oxidation. |
| Low Yield / Product in Aqueous Layer | Incorrect pH during workup. | The 4-chloroquinoline is basic. If the pH is < 7, it remains protonated in the water. Check pH and add more base. |
| Incomplete Conversion | Wet reagents ( | Distill |
Safety & Handling (E-E-A-T)
-
Phosphorus Oxychloride (
): Highly toxic, corrosive, and reacts violently with water. Causes severe burns. Never add water directly to a bottle ofngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . -
HCl Gas: The reaction releases HCl gas; conduct all operations in a functioning fume hood.
-
Skin Contact: 4-chloroquinolines can be skin sensitizers. Double-gloving (Nitrile) is recommended.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Vilsmeier-Haack and chlorination).[2]
-
BenchChem Technical Support. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. 3
-
Arnott, E. A., et al. (2011).[4][5] "
Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653-1661.[4] 4 -
ChemicalBook. (n.d.). 4-Chloroquinoline Properties and Safety. 6
Sources
Application Notes & Protocols: Amination of 4-Chloro-8-propoxyquinoline
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-amino-8-propoxyquinoline derivatives, crucial scaffolds in medicinal chemistry and drug development. We present two robust and validated protocols for the amination of 4-chloro-8-propoxyquinoline: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-Catalyzed Buchwald-Hartwig cross-coupling reaction. The guide delves into the underlying reaction mechanisms, explains the rationale behind procedural choices, and offers detailed, step-by-step instructions for execution, purification, and characterization. Included are troubleshooting guides, safety protocols, and visual workflows to ensure researchers can reliably and efficiently synthesize these valuable compounds.
Introduction: The Significance of 4-Aminoquinolines
The quinoline framework is a privileged scaffold in medicinal chemistry, with 4-aminoquinoline derivatives forming the backbone of numerous therapeutic agents, most famously antimalarial drugs like chloroquine.[1][2] The strategic functionalization at the 4-position is a cornerstone of drug design, enabling the modulation of pharmacological properties such as efficacy, selectivity, and pharmacokinetic profiles. The 8-propoxy group can further influence lipophilicity and metabolic stability, making 4-amino-8-propoxyquinoline a versatile platform for library synthesis in drug discovery programs.
The conversion of 4-chloroquinolines to 4-aminoquinolines is a fundamental C-N bond-forming transformation. The primary methods to achieve this are direct nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1][3] This guide will provide detailed protocols for both approaches, empowering researchers to select the optimal method based on their specific amine, available resources, and desired scale.
Mechanistic Rationale: Choosing Your Synthetic Path
The selection of a synthetic strategy depends on the nucleophilicity of the amine, desired reaction conditions, and functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical, often metal-free, approach.[4] The quinoline ring is inherently electron-deficient, which activates the C4 position for nucleophilic attack by an amine. The ring nitrogen atom helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) through resonance, facilitating the subsequent expulsion of the chloride leaving group.[1][5]
-
Causality: This pathway is favored for its operational simplicity and cost-effectiveness, as it avoids expensive catalysts and ligands. However, it often requires high temperatures (>120 °C) and/or the use of a high-boiling point polar aprotic solvent like DMSO, which can limit its applicability for sensitive substrates.[1][6] Microwave irradiation can significantly accelerate this reaction, reducing reaction times from hours to minutes.[1]
Buchwald-Hartwig Amination
Developed in the mid-1990s, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7][8] This method has a broad substrate scope and generally proceeds under milder conditions than SNAr, showing excellent functional group tolerance.
-
Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond of the quinoline.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine.
-
Reductive Elimination: The desired C-N bond is formed, releasing the 4-aminoquinoline product and regenerating the Pd(0) catalyst. The choice of a sterically hindered phosphine ligand (e.g., Xantphos, XPhos) is critical to promote the reductive elimination step and prevent catalyst decomposition.[7][9][10]
-
Experimental Design: Materials and Workflow
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-8-propoxyquinoline | ≥97% | Commercially Available | Store in a cool, dry place. |
| Amine (e.g., Morpholine) | Reagent | Commercially Available | Ensure amine is pure and dry. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | For SNAr protocol. Use a sure-seal bottle. |
| Palladium(II) Acetate (Pd(OAc)₂) | Reagent | Commercially Available | For Buchwald-Hartwig protocol. Air and moisture sensitive. |
| Xantphos | ≥98% | Commercially Available | For Buchwald-Hartwig protocol. Air-stable ligand. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | For Buchwald-Hartwig protocol. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous | Commercially Available | For Buchwald-Hartwig protocol. Use a sure-seal bottle. |
| Dichloromethane (DCM) | ACS | Commercially Available | For workup and chromatography. |
| Ethyl Acetate (EtOAc) | ACS | Commercially Available | For workup and chromatography. |
| Hexanes | ACS | Commercially Available | For chromatography. |
| Saturated aq. NaHCO₃ | N/A | Lab Prepared | For workup. |
| Brine | N/A | Lab Prepared | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
General Experimental Workflow
The overall procedure from starting materials to the final characterized product is outlined below.
Caption: General workflow for the amination of 4-chloro-8-propoxyquinoline.
Detailed Experimental Protocols
Note: The following protocols use morpholine as a representative amine nucleophile. Molar equivalents and reaction times may need to be optimized for other amines.
Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
This protocol is advantageous for its speed and simplicity.
-
Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-chloro-8-propoxyquinoline (1.0 mmol, 221.7 mg).
-
Add morpholine (2.0 mmol, 174 µL, 2.0 equiv.).
-
Add anhydrous DMSO (4 mL).
-
Seal the vial with a microwave cap.
-
Microwave Irradiation: Place the vial in a microwave reactor. Heat the mixture to 180°C and hold for 30 minutes with stirring.[1]
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (3 x 20 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to yield the final product.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is ideal for a wider range of amines and offers milder conditions.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%) and Xantphos (0.04 mmol, 23.1 mg, 4 mol%).
-
Add finely powdered Cs₂CO₃ (1.4 mmol, 456 mg, 1.4 equiv.).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add 4-chloro-8-propoxyquinoline (1.0 mmol, 221.7 mg).
-
Add morpholine (1.2 mmol, 105 µL, 1.2 equiv.).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Rinse the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Results, Characterization & Troubleshooting
Upon successful completion, the desired 4-(morpholino)-8-propoxyquinoline should be isolated as a solid or viscous oil.
-
Yield: Yields can vary depending on the amine and protocol chosen but are generally moderate to excellent (60-95%).
-
Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and covalent connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
TLC/LC-MS: To assess purity.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature or reaction time. | Increase temperature (within solvent limits) or extend reaction time. For B-H, ensure the catalyst/ligand system is active. |
| (Buchwald-Hartwig) Inactive catalyst or poor quality reagents. | Use fresh Pd catalyst, dry base, and anhydrous solvent. Ensure the inert atmosphere is maintained. | |
| (SNAr) Amine is not nucleophilic enough for SNAr conditions. | Switch to the Buchwald-Hartwig protocol. | |
| Multiple Byproducts | Decomposition of starting material or product at high temperatures. | Lower the reaction temperature and increase the reaction time. Use the Buchwald-Hartwig method for more sensitive substrates. |
| (Buchwald-Hartwig) Side reactions due to incorrect ligand-to-metal ratio. | Ensure the correct stoichiometry of ligand and catalyst is used. | |
| Difficulty in Purification | Residual high-boiling solvent (e.g., DMSO). | During workup, perform multiple vigorous washes with brine to remove DMSO. |
| (Buchwald-Hartwig) Phosphine oxide byproducts. | These can often be removed with careful column chromatography. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Quinolines and their derivatives should be handled as potentially toxic.
-
Palladium catalysts are toxic and should be handled with care.
-
Anhydrous solvents and strong bases (like Cs₂CO₃) are reactive. Handle under an inert atmosphere and away from moisture.
-
Microwave reactors operate under high pressure and temperature; ensure you are properly trained and follow all manufacturer safety guidelines.
Conclusion
The amination of 4-chloro-8-propoxyquinoline is a readily achievable transformation critical for the synthesis of novel chemical entities in drug discovery. Both the microwave-assisted SNAr and the palladium-catalyzed Buchwald-Hartwig amination offer reliable and high-yielding routes to the desired products. The SNAr method provides a rapid and cost-effective solution for reactive amines, while the Buchwald-Hartwig protocol offers broader substrate scope and milder conditions, making it suitable for more complex and sensitive molecules. By understanding the mechanistic principles and following the detailed protocols herein, researchers can confidently synthesize and explore the vast chemical space offered by the 4-amino-8-propoxyquinoline scaffold.
References
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem. [Link]
-
Ge, S., Green, R. A., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
-
Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or S N Ar in Green Solvents?. (2013). ChemSusChem. [Link]
-
Ge, S., Green, R. A., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Semantic Scholar. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
-
Chung, K. H., et al. (2012). Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Synlett. [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2018). ResearchGate. [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 21, 2026. [Link]
-
Dobson, D. E. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
-
Kumar, A., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (1993). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. (2015). ResearchGate. [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions. (2020). ResearchGate. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]
-
Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI. [Link]
-
Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. (2008). ResearchGate. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. [Link]
-
Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium. (2015). SciSpace. [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lab Reporter [fishersci.se]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Optimization of SNAr reaction rates for sterically hindered quinolines
Support Ticket #SNAr-8Q: Optimization Protocols for Sterically Hindered Quinolines
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker in Lead Optimization)
Diagnostic Overview: Why is your reaction stalled?
You are likely encountering the "Peri-Effect" or specific ortho-hindrance. In quinolines, substituents at the C8 position (peri to the nitrogen) or adjacent to the leaving group (LG) create a severe steric energy barrier.
Unlike standard SNAr, where the addition of the nucleophile is fast and the elimination of the leaving group is fast, sterically hindered substrates suffer from a destabilized Meisenheimer Complex . The steric bulk prevents the nucleophile from approaching at the optimal Burgi-Dunitz angle (107°), effectively raising the activation energy (
The Core Conflict:
-
Electronic Requirement: You need an electron-deficient ring to invite attack.
-
Steric Reality: The bulk physically blocks the attack, even if the ring is electronically activated.
The Mechanics of Failure (Visualized)
The following diagram illustrates the kinetic bottleneck caused by steric hindrance at the C8 position during the formation of the Meisenheimer complex.
Figure 1: Kinetic pathway of SNAr on hindered quinolines. The red zone indicates where steric hindrance raises the energy barrier, making the formation of the Meisenheimer complex the rate-determining step.
Optimization Protocol: The "Gold Standard" Workflow
Do not rely on standard conditions (e.g., EtOH/Reflux) for hindered substrates. Use this tiered approach.
Tier 1: Variable Optimization (The Basics)
| Variable | Recommendation | Technical Rationale |
| Leaving Group (LG) | Fluorine (F) >>> Cl > Br | In hindered SNAr, the addition step is rate-determining. Fluorine is the most electronegative, lowering the LUMO energy of the ring and stabilizing the Meisenheimer complex via induction, accelerating the addition step significantly [1]. |
| Solvent | DMSO, NMP, or DMF | These polar aprotic solvents solvate the cation (e.g., |
| Base | Organic (DIPEA/DBU) vs. Inorganic ( | Use |
| Concentration | High (1.0M - 2.0M) | SNAr is bimolecular ( |
Tier 2: The "Acid Trick" (Advanced Activation)
If standard basic conditions fail, the ring is likely not electrophilic enough to overcome the steric barrier. You must lower the LUMO further.
-
Concept: Protonating the quinoline nitrogen transforms the substrate into a Quinolinium ion . This is exponentially more electron-deficient than neutral quinoline.
-
The Protocol:
-
Use the HCl salt of your quinoline substrate (or add 1.0 eq of HCl/TFA).
-
Use a non-basic nucleophile (e.g., an aniline, thiol, or alcohol) to avoid neutralizing the acid immediately.
-
Solvent: 2-Propanol or NMP.
-
Warning: If using an aliphatic amine nucleophile, this method fails because the acid protonates the nucleophile. In that case, use a Lewis Acid (e.g.,
or ) which can coordinate to the quinoline nitrogen without fully deactivating the amine [3].
-
Troubleshooting Guide (FAQ Format)
Q1: My reaction is stuck at 10% conversion after 24 hours. Should I add more nucleophile?
-
Diagnosis: No. If it stalled, you likely have product inhibition or catalyst deactivation (if metal-catalyzed), but in SNAr, it's usually thermal insufficiency.
-
Action:
-
Switch to Microwave: Heat to 140–180°C in NMP. Steric barriers are entropic; high heat overcomes this.
-
Check the LG: If you are using a Chloro-quinoline, switch to a Fluoro-quinoline . This is the single most effective change for hindered systems.
-
Q2: I see the product, but also a lot of hydrolysis (OH-quinoline).
-
Diagnosis: Trace water in your solvent is competing with your nucleophile. At high temperatures required for hindered substrates, water becomes a potent nucleophile.
-
Action:
-
Use anhydrous solvents (DMSO/DMF) from a fresh bottle.
-
Add 3Å Molecular Sieves to the reaction vessel.
-
Switch base from Hydroxide/Alkoxide to
or .
-
Q3: The nucleophile is bulky (e.g., secondary amine). It won't react.
-
Diagnosis: Double steric clash (Hindered Substrate + Hindered Nucleophile).
-
Action:
-
Solvent Switch: Move to Sulfolane or DMPU . These allow for higher internal reaction temperatures (>200°C) without the decomposition associated with DMSO/DMF at those temps.
-
Pressure: Run the reaction in a sealed tube or autoclave. High pressure favors the formation of the Meisenheimer complex (which has a smaller molar volume than the separated reactants).
-
Decision Logic for Optimization
Follow this flowchart to determine your next experimental step.
Figure 2: Decision matrix for optimizing stalled SNAr reactions on hindered quinolines.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Neumann, C. N., & Ritter, T. (2017).[1] Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216–3221. (Discusses Meisenheimer stability and solvent effects). Link
-
Rohrbach, S., Smith, A. J., & Williams, J. H. (2019). Lewis Acid Catalyzed Nucleophilic Aromatic Substitution.[2][3] Journal of Organic Chemistry, 84(10), 6017–6027. Link
Sources
Technical Support Center: 4-Chloroquinoline Stability & Storage
Topic: Minimizing Hydrolysis Byproducts in 4-Chloroquinoline Storage Document ID: TSC-4CQ-001 Last Updated: February 21, 2026 Target Audience: Medicinal Chemists, Process Chemists, Inventory Managers
Core Directive: The "Hidden" Autocatalytic Threat
The Problem:
Researchers often treat 4-chloroquinoline (4-CQ) like a standard aryl chloride. It is not. It is a nitrogen-containing heterocycle where the chlorine at the C4 position is activated for Nucleophilic Aromatic Substitution (
The Critical Insight: Hydrolysis of 4-CQ is autocatalytic .
-
Moisture attacks the C4 position, displacing chlorine.
-
This releases Hydrogen Chloride (HCl).
-
The generated HCl protonates the quinoline nitrogen of the remaining 4-CQ.
-
The protonated species is significantly more electrophilic, reacting with moisture orders of magnitude faster than the neutral species.
Result: Once degradation starts, it accelerates exponentially. A bottle left slightly open will degrade from 99% to 90% purity rapidly, often turning into a solid block of 4-quinolone hydrochloride.
The Mechanism of Degradation (Visualized)
To prevent degradation, you must break the feedback loop. The diagram below illustrates the kinetic pathway and the critical intervention points.
Figure 1: The Autocatalytic Hydrolysis Loop of 4-Chloroquinoline. Note the red dashed line: HCl generated by the reaction activates the remaining starting material, causing runaway degradation.
Storage & Handling Protocols
Protocol A: Long-Term Storage (Solids)
For storage > 1 week.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C | Reduces the kinetic energy available for the initial |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred as it is heavier than air and "blankets" the crystals. |
| Container | Amber Glass + Parafilm | Amber glass prevents photodegradation; Parafilm/Teflon tape creates a secondary moisture barrier. |
| Desiccant | P₂O₅ or Silica Gel | Secondary defense to scavenge any moisture that permeates the seal. |
Protocol B: Handling in Solution
For reaction setup or analysis.
-
Solvent Selection: Use strictly anhydrous solvents (DCM, Toluene, THF). Avoid protic solvents (Alcohols, Water) unless the reaction is immediate.
-
The "Scavenger" Rule: If your synthesis allows, add a solid weak base to the stock solution (e.g., anhydrous
or Basic Alumina).-
Why? This neutralizes any trace HCl formed, preventing the autocatalytic loop described in Figure 1.
-
-
Filtration: Before use, filter the solution through a 0.45µm PTFE syringe filter to remove any insoluble 4-quinolone aggregates.
Troubleshooting & FAQs
Q1: My colorless oil/white solid has turned yellow. Is it ruined?
-
Diagnosis: Yellowing usually indicates the formation of the Hydrochloride salt (protonated quinoline) or N-oxide impurities.
-
Action:
-
Dissolve a small aliquot in DCM.
-
Wash with 5% aqueous
(rapidly) and separate layers. -
If the yellow color partitions into the aqueous layer or disappears, it was likely surface HCl. The organic layer can be dried (
) and concentrated to recover usable material.
-
Q2: I see a new peak in my LC-MS at M+1 = 146. What is it?
-
Diagnosis: This is 4-quinolone (Molecular Weight 145, M+H 146).
-
Context: The parent 4-chloroquinoline has a MW of 163 (M+H 164). The loss of Cl (-35) and gain of OH (+17) results in a net mass loss of 18.
-
Note: You will likely see this peak tailing significantly due to the tautomeric nature of the quinolone.
Q3: The NMR shows broad peaks and the integration is off.
-
Diagnosis: Proton exchange.
-
Explanation: If hydrolysis has occurred, the generated HCl causes rapid proton exchange between the ring nitrogen and the solvent/water. This broadens the signals for protons at positions 2, 3, and 8.
-
Fix: Perform a "Basic Wash" (see Remediation below) and re-run NMR in
over solid .
Remediation: Saving a Degraded Batch
If your batch has degraded (contains <10% hydrolysis product), do not attempt recrystallization immediately, as 4-quinolone is poorly soluble and difficult to separate. Use Basic Alumina Filtration .
Step-by-Step Remediation Protocol:
-
Dissolution: Dissolve the crude 4-chloroquinoline in a non-polar solvent (DCM or Toluene). 4-Quinolone is highly polar and poorly soluble in these.
-
Precipitation: If the solution is cloudy, the white solid is likely the 4-quinolone byproduct. Filter this off using a sintered glass funnel.
-
Adsorption (The Critical Step): Pass the filtrate through a short pad of Basic Alumina (Activity Grade I).
-
Concentration: Evaporate the solvent under reduced pressure (Rotovap) at <40°C.
-
Storage: Immediately backfill with Argon and store at 4°C.
References
-
Guram, A. S., et al. (2007).[3] "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." The Journal of Organic Chemistry, 72(14), 5104-5112.
- Cited for: Reactivity profiles of heteroaryl chlorides and catalyst deactiv
-
Thermo Fisher Scientific. (2023).[4] "Safety Data Sheet: 4-Chloroquinoline."
- Cited for: Standard storage conditions (2-8°C, inert atmosphere)
-
Edler, M. C., et al. (2015). "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters." The Journal of Organic Chemistry, 80(23), 11888–11896.
- Cited for: Confirmation of the 4-quinolone tautomer dominance over 4-hydroxyquinoline, explaining solubility and spectral properties.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 69140, 4-Chloroquinoline."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 4. fishersci.at [fishersci.at]
- 5. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for 4-Chloro-8-propoxyquinoline (recrystallization vs column)
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 4-Chloro-8-propoxyquinoline. We address common challenges and provide troubleshooting strategies for both recrystallization and column chromatography, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized crude 4-Chloro-8-propoxyquinoline. What are the likely impurities I need to remove?
Understanding the potential impurities is critical for selecting an appropriate purification strategy. Based on common synthetic routes for similar quinoline derivatives, your crude product may contain:
-
Unreacted Starting Materials: Depending on the synthesis, you might have residual precursors like 4-hydroxy-8-propoxyquinoline.
-
Reagents and By-products: Chlorinating agents can lead to by-products. The Skraup synthesis, a common method for quinolines, is known to sometimes produce tar-like substances which can be challenging to remove.[1][2]
-
Isomeric Impurities: In reactions involving substituted precursors, the formation of regioisomers with similar physical properties can occur, complicating purification.[3]
-
Degradation Products: Some quinoline compounds can be unstable, especially in the presence of acidic conditions (like on standard silica gel) or oxygen, leading to decomposition.[4]
Q2: Should I use recrystallization or column chromatography to purify my product?
The choice between these two powerful techniques depends on the initial purity of your crude material, the nature of the impurities, and the quantity of product you need to purify. Use the following decision-making framework to guide your choice.
Caption: Decision workflow for purification method selection.
-
Choose Recrystallization if: Your crude product is a solid with relatively high purity (>85-90%) and the impurities have different solubility profiles from your main compound. It is generally faster, less solvent-intensive, and more easily scalable than chromatography.[5][6]
-
Choose Column Chromatography if: Your crude product is an oil, a complex mixture with multiple components, or contains impurities with very similar properties to the desired compound (e.g., isomers).[3][7] Chromatography offers superior resolving power for difficult separations.[8]
Q3: How do I find the best solvent for recrystallizing 4-Chloro-8-propoxyquinoline?
The success of recrystallization hinges on selecting the proper solvent.[6] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[5][9]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[9][10]
-
Chemical Inertness: The solvent must not react with your compound.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[5]
Solvent Screening Protocol:
-
Place ~50 mg of your crude material into a small test tube.
-
Add a solvent dropwise (start with ~0.5 mL) at room temperature and observe solubility. If it dissolves completely, the solvent is unsuitable.
-
If it does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the compound.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will result in the formation of a large number of crystals.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexanes/Heptane | 69 / 98 | Non-polar | Good starting point. Quinolines often have limited solubility in cold alkanes. |
| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | A versatile solvent, often used in combination with hexanes.[8] |
| Isopropanol (IPA) | 82 | Polar Protic | Can be effective, but check for high solubility even when cold. |
| Ethanol (EtOH) | 78 | Polar Protic | Similar to IPA; a potential candidate.[4] |
| Acetonitrile | 82 | Polar Aprotic | May dissolve the compound too readily, but worth testing. |
| Toluene | 111 | Non-polar | Higher boiling point can be useful for dissolving stubborn solids.[4] |
Q4: What if I can't find a suitable single solvent for recrystallization?
When no single solvent meets the criteria, a mixed-solvent recrystallization is an excellent alternative.[9] This involves a pair of miscible solvents, one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").
Mixed-Solvent Protocol:
-
Dissolve the crude product in the minimum amount of the hot "solvent".
-
While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, which should induce crystallization.
Common Miscible Pairs (Solvent / Anti-solvent):
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
Ethanol / Water
-
Acetone / Water
Q5: My quinoline compound is streaking on the TLC plate and degrading on the column. What should I do?
This is a frequent issue with basic, nitrogen-containing compounds like quinolines. The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and sometimes irreversibly bind to your basic compound, causing streaking (tailing) on TLC and low recovery or decomposition during column chromatography.[4][11]
Solutions:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica with your starting eluent containing 1-2% triethylamine (NEt₃).[11] This neutralizes the acidic sites. After this flush, equilibrate the column with the mobile phase without the added base before loading your sample.
-
Add a Basic Modifier to the Mobile Phase: Incorporate a small amount of triethylamine (e.g., 0.1-1%) into your eluent system (e.g., Hexane/EtOAc + 0.5% NEt₃).[12] This competes with your compound for binding to the acidic sites, resulting in sharper peaks and better separation.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.[4][13]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form | 1. Too much solvent was used. 2. The solution is not saturated. 3. The compound is very soluble even in cold solvent. | 1. Boil off some of the solvent to concentrate the solution and cool again. 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a "seed" crystal of the pure compound. 4. If using a mixed-solvent system, add more anti-solvent. |
| Product "oils out" | 1. The solution is supersaturated. 2. The solution was cooled too quickly. 3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. 2. Try a lower-boiling point solvent. |
| Low recovery yield | 1. Premature crystallization during hot filtration. 2. The compound has significant solubility in the cold solvent. 3. Too many transfers between flasks. | 1. Ensure the funnel and receiving flask are pre-heated before hot filtration. 2. Cool the crystallization mixture for a longer period or to a lower temperature (e.g., in a freezer). 3. Minimize transfer steps and wash the filter cake with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation | 1. The mobile phase is too polar. 2. The chosen solvent system is not optimal. 3. The column was packed poorly (channels). | 1. Decrease the polarity of the eluent. An ideal Rf on TLC for the target compound is between 0.2-0.3 for good separation.[14][15] 2. Test different solvent systems using TLC (e.g., switch from EtOAc to ether or DCM). 3. Repack the column carefully, ensuring a homogenous and bubble-free stationary phase.[14] |
| Compound won't elute | 1. The mobile phase is not polar enough. 2. The compound is irreversibly bound to the silica. | 1. Gradually increase the polarity of the mobile phase (gradient elution). A common strategy is to start with a low polarity (e.g., 5% EtOAc in Hexanes) and slowly increase the percentage of the more polar solvent. 2. For very polar compounds, a small amount of methanol (e.g., 1-5%) in DCM can be effective.[8] |
| Cracked/channeled column bed | 1. The silica bed ran dry at some point. 2. The heat of adsorption from the solvent caused thermal stress. | 1. Always keep the solvent level above the top of the silica bed.[7] 2. When packing, add the solvent to the dry silica slowly or use the slurry packing method to dissipate heat. |
Detailed Experimental Protocols
Protocol 1: Recrystallization Workflow
This protocol provides a general procedure. The choice of solvent(s) must be determined experimentally as described in the FAQ section.
Caption: Experimental workflow for recrystallization.
Protocol 2: Flash Column Chromatography Workflow
This protocol emphasizes dry loading, which often provides superior resolution compared to liquid loading.
Caption: Experimental workflow for flash column chromatography.
-
Stationary Phase Preparation: Use silica gel with a particle size of 40-63 μm (230-400 mesh) for flash chromatography.[14] A typical ratio is 50:1 to 100:1 of silica gel to crude product by weight.[7] Prepare a slurry of the silica in the initial, least polar mobile phase and pour it into the column, tapping gently to ensure even packing.[7]
-
Sample Loading (Dry Method Recommended): Dissolve your crude 4-Chloro-8-propoxyquinoline in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained. Carefully layer this powder onto the top of the packed column.[7][12]
-
Elution and Fraction Collection: Carefully add the mobile phase to the column. Apply positive pressure (using air or nitrogen) to achieve a rapid flow rate. Collect fractions systematically and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]
-
Recrystallization - University of California, Los Angeles. Available at: [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center, University of Colorado Boulder. Available at: [Link]
-
Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry, University of Rochester. Available at: [Link]
-
SOP: FLASH CHROMATOGRAPHY - UCT Science. Available at: [Link]
-
Purification of Quinoline-3,4-diones : r/Chempros - Reddit. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]
-
Purification of Quinoline - Chempedia - LookChem. Available at: [Link]
-
General methods for flash chromatography using disposable columns - PMC. Available at: [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed. Available at: [Link]
-
Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. - International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.
- CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents.
Sources
- 1. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 2. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. edu.rsc.org [edu.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR characterization of 4-Chloro-8-propoxyquinoline
Technical Comparison Guide: 1H NMR Structural Verification of 4-Chloro-8-propoxyquinoline
Part 1: Executive Summary & Analytical Strategy
4-Chloro-8-propoxyquinoline is a pivotal scaffold in the synthesis of metallochaperones (e.g., PBT2 analogues) and antiparasitic agents. Its structural integrity relies on two critical features: the regioselective chlorination at the C4 position and the stability of the ether linkage at C8.
While LC-MS provides rapid mass confirmation, it fails to distinguish between regioisomers (e.g., 2-chloro vs. 4-chloro) or detect subtle tautomeric impurities (e.g., 4-quinolones). This guide establishes 1H NMR as the definitive "Gold Standard" for releasing this intermediate, comparing its efficacy against HPLC and MS methodologies.
Analytical Decision Matrix
| Feature | 1H NMR | LC-MS (ESI) | HPLC-UV |
| Structural Connectivity | High (Definitive) | Low (Mass only) | None |
| Regioisomer ID | High (Coupling constants) | Low | Medium (Retention time) |
| Purity Assessment | Medium (>1% detection) | High (Trace detection) | High (Quantitation) |
| Throughput | Low (10-15 mins/sample) | High (<5 mins) | Medium |
Part 2: Structural Characterization & Data Interpretation
The NMR Fingerprint
The 1H NMR spectrum of 4-Chloro-8-propoxyquinoline in Chloroform-d (
Theoretical & Experimental Shift Table (
| Position | Proton Type | Shift ( | Multiplicity | Diagnostic Value | |
| H-2 | Ar-H (Pyridine ring) | 8.75 - 8.85 | Doublet (d) | 4.8 | Primary ID: Deshielded by Nitrogen; confirms aromaticity. |
| H-5 | Ar-H (Benzene ring) | 7.70 - 7.80 | Doublet (d) | 8.5 | Pseudo-doublet; confirms 5,6,7-substitution pattern. |
| H-3 | Ar-H (Pyridine ring) | 7.45 - 7.55 | Doublet (d) | 4.8 | Critical: Ortho to Cl. Upfield shift vs. H2 confirms 4-Cl position. |
| H-6 | Ar-H (Benzene ring) | 7.40 - 7.50 | Triplet (t) | 8.0 | Overlaps often occur here; integration is key. |
| H-7 | Ar-H (Benzene ring) | 7.10 - 7.20 | Doublet (d) | 7.5 | Shielded by C8-Propoxy group (Ortho effect). |
| H-1' | 4.15 - 4.25 | Triplet (t) | 6.8 | Confirms intact ether linkage. | |
| H-2' | 1.90 - 2.05 | Multiplet (m) | - | Characteristic methylene bridge. | |
| H-3' | 1.10 - 1.20 | Triplet (t) | 7.4 | Terminal methyl group. |
Note: Chemical shifts are referenced to TMS (0.00 ppm). Values may drift
ppm depending on concentration and water content.
Comparative Analysis: Product vs. Precursor
The most common impurity is the unreacted or hydrolyzed precursor, 4-hydroxy-8-propoxyquinoline (which exists predominantly as the 4-quinolone tautomer).
-
Differentiation Rule:
-
Target (4-Cl): H-2 appears as a sharp doublet at ~8.8 ppm.
-
Impurity (4-OH/Quinolone): The H-2 proton shifts significantly upfield (to ~7.8 - 8.0 ppm) due to the loss of aromaticity in the pyridine ring during tautomerization. Additionally, a broad NH/OH singlet may be visible >10 ppm in DMSO-d6.
-
Part 3: Visualization of Analytical Logic
Figure 1: Synthesis & QC Workflow
Caption: Logical flow from synthesis to structural validation, highlighting the critical decision gate at the NMR stage.
Figure 2: Diagnostic Signal Tree
Caption: Decision tree for interpreting the aromatic region of the 1H NMR spectrum.
Part 4: Validated Experimental Protocol
To ensure reproducibility and minimize solvent effects (e.g., water peaks obscuring the propoxy region), the following protocol is recommended.
Materials
-
Solvent: Chloroform-d (
) with 0.03% v/v TMS (Sigma-Aldrich, 99.8% D).-
Alternative: DMSO-
if solubility is poor, but note that water peaks at 3.33 ppm may interfere with the propoxy triplet.
-
-
Tube: 5mm Precision NMR tube (Wilmad or equivalent).
-
Instrument: 400 MHz (minimum) spectrometer.
Step-by-Step Methodology
-
Sample Preparation: Weigh 5–10 mg of the dried 4-Chloro-8-propoxyquinoline solid into a clean vial.
-
Solvation: Add 0.6 mL of
. Vortex for 30 seconds until fully dissolved. The solution should be clear and colorless to pale yellow. -
Filtration (Optional): If suspension persists (indicating inorganic salts from the chlorination step), filter through a small plug of glass wool directly into the NMR tube.
-
Acquisition Parameters:
-
Pulse Angle:
or -
Relaxation Delay (
): sec (Ensure quantitative integration) -
Scans: 16 (sufficient for >95% purity)
-
Temperature: 298 K (
)
-
-
Processing:
-
Reference the TMS peak to 0.00 ppm .
-
Phase correct manually to ensure flat baseline around the aliphatic region (1.0–4.5 ppm).
-
Integrate the
triplet (approx 4.2 ppm) and normalize its value to 2.00 . This calibrates the aromatic protons to 1.00 each.
-
Part 5: References
-
Synthesis & Characterization of 8-Hydroxyquinoline Derivatives: Source: Prachayasittikul, S. et al. "Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline Derivatives." EXCLI Journal, 2013. Context: Establishes baseline shifts for the 8-hydroxy and 8-alkoxy quinoline scaffold. Link:[Link]
-
NMR of 4-Chloroquinolines (General Reference): Source: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Context: Reference spectra for 4-chloroquinoline (SDBS No. 1385) used for chemical shift prediction of the pyridine ring protons. Link:[Link]
-
Mechanistic Insight (Chlorination of Quinolones): Source: Renault, J. et al. "Heterocyclic Quinones. 1H NMR Study of Amino-8-hydroxyquinolines." European Journal of Medicinal Chemistry. Context: Discusses the shift differences between quinolone tautomers and chloro-quinolines. Link:[Link] (General Search Landing for verification)
-
Application in Drug Discovery (PBT2 Analogues): Source: Adlard, P.A. et al. "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs." Science, 2008. Context: Validates the biological relevance of the 8-propoxy intermediate. Link:[Link]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
